molecular formula C17H15BrN2O3S2 B2783899 3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide CAS No. 923472-82-6

3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide

Cat. No. B2783899
CAS RN: 923472-82-6
M. Wt: 439.34
InChI Key: HEIVDVNYHBSXAM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been used in the development of fluorescent probes .


Synthesis Analysis

Benzo[d]thiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been analyzed using the DFT/6–311++G (d,p) method . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .


Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazole derivatives involve the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .


Physical And Chemical Properties Analysis

Several optoelectronic properties of benzo[d]thiazole derivatives have been calculated using the DFT/6–311++G (d,p) method . The UV spectra are calculated by using TDDFT on the optimized geometry .

Scientific Research Applications

Cytotoxic Activity

This compound has been studied for its potential in cancer therapy due to its cytotoxic properties. Derivatives of benzothiazole, such as the one , have shown promising results in inhibiting the growth of cancer cells. Specifically, they have been evaluated for their in vitro cytotoxic activity against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), showing good cytotoxicity compared to standard drugs like Cisplatin .

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives make them valuable in the development of new antibiotics. These compounds have been tested against various bacterial strains, and the results indicate that they exhibit good to moderate antibacterial activity, which is comparable to positive control drugs like Streptomycin .

Synthesis of Triazole Hybrids

Benzothiazole derivatives are used in the synthesis of 1,2,3-triazole hybrids through 1,3-dipolar cycloaddition reactions. These hybrids have been synthesized using propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction. The resulting triazole hybrids possess both cytotoxic and antibacterial activities, which are significant for medicinal chemistry applications .

Development of Chemotherapeutics

The search for selective chemotherapeutic agents that can target tumor cells without affecting healthy cells is ongoing. Benzothiazole derivatives are part of this search due to their selective action on cancer cells. They are being explored as potential candidates for novel chemotherapeutics that minimize side effects while effectively combating cancer .

Study of Heterocycles

Heterocyclic compounds containing benzothiazole units are of interest in the field of medicinal chemistry. They are being investigated for their ability to decrease the development of tumor cells. The development of new heterocycles is a crucial aspect of cancer therapy research, aiming to find more effective and selective treatments .

Luminescent Material Research

Benzothiazole derivatives are also being explored as luminescent materials. Functionalized benzothiazol-2-yl compounds have been used to create boron-difluoride complexes that exhibit good thermal and electrochemical stability, making them suitable for use in light-emitting devices .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . Benzo[d]thiazole derivatives, due to their cytotoxic and antibacterial activities, could be a part of this research direction .

properties

IUPAC Name

3-benzylsulfonyl-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIVDVNYHBSXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide

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